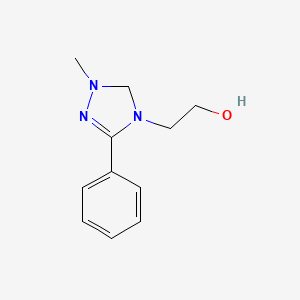![molecular formula C16H19ClN2O2 B12888965 4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 89151-62-2](/img/structure/B12888965.png)
4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters or β-diketones under acidic or basic conditions.
Substitution Reaction: The 3-methylpentan-3-yl group is introduced to the isoxazole ring through a substitution reaction using appropriate alkylating agents.
Amidation: The final step involves the reaction of the substituted isoxazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoxazoles.
Aplicaciones Científicas De Investigación
4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-4-yl)benzamide
- 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide
- 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-2-yl)benzamide
Uniqueness
4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
89151-62-2 |
|---|---|
Fórmula molecular |
C16H19ClN2O2 |
Peso molecular |
306.79 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H19ClN2O2/c1-4-16(3,5-2)13-10-14(21-19-13)18-15(20)11-6-8-12(17)9-7-11/h6-10H,4-5H2,1-3H3,(H,18,20) |
Clave InChI |
OERDPLIAPNQWGD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


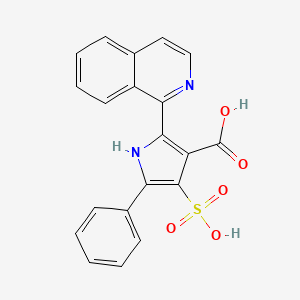
![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
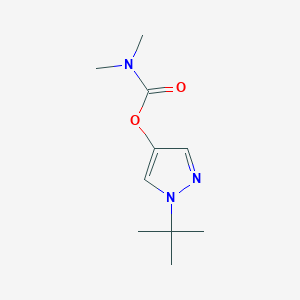
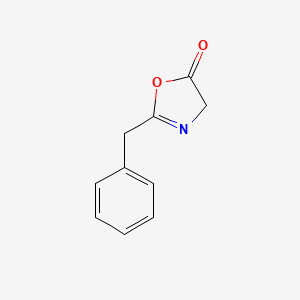
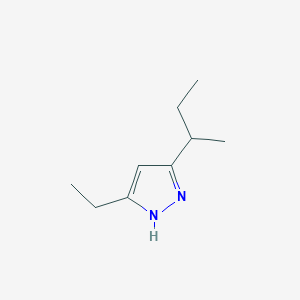
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
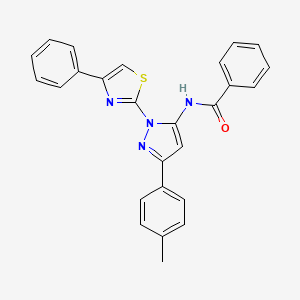
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

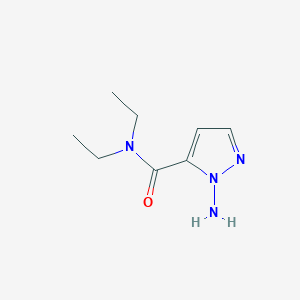
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

